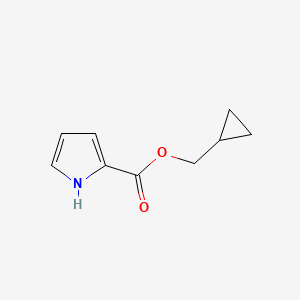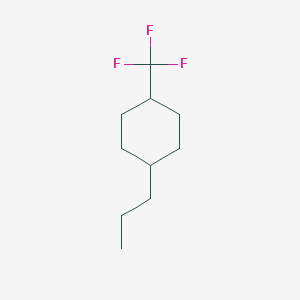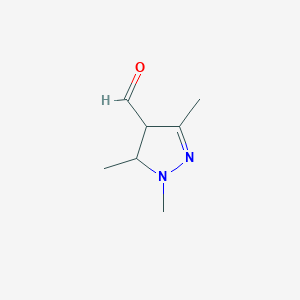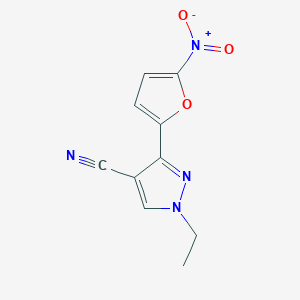
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its two methoxy groups, a methyl group, and a methylthio group attached to the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a pyrrole derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 5 positions using methanol and an appropriate catalyst.
Methylation: Addition of a methyl group at the 1 position using methyl iodide and a base.
Thiomethylation: Introduction of a methylthio group at the 2 position using methylthiol and a suitable reagent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the methoxy or methylthio groups, leading to demethylation or desulfurization.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated or desulfurized derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,5-Dimethoxy-1-methyl-1H-pyrrole: Lacks the methylthio group.
3,5-Dimethoxy-2-methyl-1H-pyrrole: Methyl group at the 2 position instead of the 1 position.
3,5-Dimethoxy-1H-pyrrole: Lacks both the methyl and methylthio groups.
Uniqueness
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole is unique due to the presence of both methoxy and methylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrrole derivatives.
属性
分子式 |
C8H13NO2S |
|---|---|
分子量 |
187.26 g/mol |
IUPAC 名称 |
3,5-dimethoxy-1-methyl-2-methylsulfanylpyrrole |
InChI |
InChI=1S/C8H13NO2S/c1-9-7(11-3)5-6(10-2)8(9)12-4/h5H,1-4H3 |
InChI 键 |
RZCMOMRORDZOFX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=C1SC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)

![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)


![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)

![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)





![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
